molecular formula C18H24N2O2 B15207530 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B15207530
M. Wt: 300.4 g/mol
InChI Key: VMASKUSCFFTGHY-HZPDHXFCSA-N
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Description

1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with (S)-4-isopropyl-4,5-dihydrooxazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to oxazoles using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of 1,4-bis((S)-4-isopropyl-oxazol-2-yl)benzene.

    Reduction: Formation of this compound amines.

    Substitution: Formation of nitro or halogenated derivatives of the benzene core.

Scientific Research Applications

1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is primarily related to its ability to act as a chiral ligand. The oxazoline rings can coordinate to metal centers, forming chiral complexes that can catalyze various asymmetric transformations. The benzene core provides a rigid framework that enhances the stability and selectivity of these complexes. The molecular targets and pathways involved depend on the specific reaction and metal center used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral nature and the presence of oxazoline rings, which provide distinct coordination properties and enhance its utility in asymmetric catalysis. The combination of chirality and structural rigidity makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(4S)-4-propan-2-yl-2-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-5-7-14(8-6-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1

InChI Key

VMASKUSCFFTGHY-HZPDHXFCSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)C

Origin of Product

United States

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